An In-depth Technical Guide to the Molecular Structure and Synthesis of 3-Bromo-5-ethoxy-4-propoxybenzaldehyde
An In-depth Technical Guide to the Molecular Structure and Synthesis of 3-Bromo-5-ethoxy-4-propoxybenzaldehyde
This technical guide provides a comprehensive overview of 3-Bromo-5-ethoxy-4-propoxybenzaldehyde, a substituted benzaldehyde derivative of interest to researchers and professionals in drug development and organic synthesis. The document details the compound's molecular structure, physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and methods for its characterization.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] The reactivity of the aldehyde functional group, combined with the diverse electronic and steric effects of substituents on the aromatic ring, allows for a vast array of chemical transformations. The specific substitution pattern of 3-Bromo-5-ethoxy-4-propoxybenzaldehyde, featuring a bromine atom and two different alkoxy groups, presents a unique scaffold for further chemical elaboration and potential biological activity. For instance, related bromo-dihydroxybenzaldehydes isolated from natural sources have been shown to possess anti-inflammatory properties.[2]
Molecular Structure and Properties
The molecular structure of 3-Bromo-5-ethoxy-4-propoxybenzaldehyde is characterized by a central benzene ring substituted with a bromine atom, an ethoxy group, a propoxy group, and a formyl (aldehyde) group.
Molecular Structure Diagram:
Caption: Molecular structure of 3-Bromo-5-ethoxy-4-propoxybenzaldehyde.
Physicochemical Properties:
A comprehensive table of the physicochemical properties of 3-Bromo-5-ethoxy-4-propoxybenzaldehyde is provided below. Data for the key precursor, 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, is also included for reference.
| Property | Value (3-Bromo-5-ethoxy-4-propoxybenzaldehyde) | Value (3-Bromo-5-ethoxy-4-hydroxybenzaldehyde) | Reference |
| Molecular Formula | C12H15BrO3 | C9H9BrO3 | [3] |
| Molecular Weight | 287.15 g/mol | 245.07 g/mol | [3][4] |
| Appearance | Not specified | Light yellow to yellow powder or crystals | |
| Melting Point | Not specified | 141-143°C | [5] |
| Boiling Point | Not specified | 303.8±37.0 °C (Predicted) | [5] |
| Density | Not specified | 1.568±0.06 g/cm3 (Predicted) | [5] |
| Purity | For research use | 97% | |
| Storage Temperature | Not specified | Inert atmosphere, 2-8°C |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to 3-Bromo-5-ethoxy-4-propoxybenzaldehyde can be designed starting from commercially available vanillin. This multi-step synthesis involves electrophilic bromination, followed by a selective O-alkylation (ethoxylation), and a final O-alkylation (propoxylation).
Synthesis Workflow Diagram:
Caption: Proposed synthetic workflow for 3-Bromo-5-ethoxy-4-propoxybenzaldehyde.
Step 1: Bromination of Vanillin to 5-Bromovanillin
Causality: The hydroxyl and methoxy groups of vanillin are ortho, para-directing activators for electrophilic aromatic substitution. The bulky nature of the substituents and the electronic activation favor bromination at the position ortho to the hydroxyl group and meta to the aldehyde group.[6][7] To avoid the use of hazardous elemental bromine, bromine can be generated in situ from the reaction of potassium bromate and hydrobromic acid.[6]
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve vanillin (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add potassium bromate (0.39 eq).
-
Slowly add 48% hydrobromic acid (HBr) dropwise. The reaction mixture will typically turn a dark orange color.
-
Stir the reaction at room temperature for approximately 45 minutes.[8]
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., 50% ethanol/water) to yield pure 5-bromovanillin.[6]
Step 2: Ethoxylation of 5-Bromovanillin to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Causality: The phenolic hydroxyl group of 5-bromovanillin is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can then undergo a Williamson ether synthesis with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the corresponding ethyl ether.
Experimental Protocol:
-
Dissolve 5-bromovanillin (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (K2CO3) (2.5 eq), to the solution.
-
Add the ethylating agent, for example, ethyl iodide (1.4 eq), to the reaction mixture.
-
Heat the mixture with stirring for several hours (e.g., 72 hours at 70°C, as in a similar propoxylation reaction).[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Step 3: Propoxylation of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Causality: Similar to the previous step, the remaining phenolic hydroxyl group of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde can be deprotonated and subsequently alkylated via a Williamson ether synthesis using a propylating agent like 1-bromopropane.
Experimental Protocol:
-
Dissolve 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in DMF.
-
Add anhydrous potassium carbonate (2.5 eq).
-
Add 1-bromopropane (1.4 eq) to the stirred suspension.
-
Heat the reaction mixture at 70°C for 72 hours.[9]
-
After cooling, pour the mixture into ice water.
-
Extract the aqueous solution with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, 3-Bromo-5-ethoxy-4-propoxybenzaldehyde.[9]
Characterization and Purity Assessment
To confirm the identity and purity of the synthesized 3-Bromo-5-ethoxy-4-propoxybenzaldehyde, a combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.8-10.0 ppm), the aromatic protons, and the protons of the ethoxy and propoxy groups (methylene and methyl signals in the upfield region).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the carbons of the alkoxy chains.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the aldehyde C=O stretch (typically around 1700-1680 cm⁻¹) and C-O stretching vibrations for the ether linkages.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (287.15 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
Safety and Handling
Substituted benzaldehydes and the reagents used in their synthesis should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (Precursor): This compound is irritating to the eyes, respiratory system, and skin.[5] It is advisable to wear suitable protective clothing, gloves, and eye/face protection.[5]
-
General Hazards: Many of the reagents, such as DMF, HBr, and alkyl halides, are toxic and/or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This technical guide has outlined the molecular structure, properties, and a detailed synthetic route for 3-Bromo-5-ethoxy-4-propoxybenzaldehyde. The proposed multi-step synthesis, starting from vanillin, provides a clear and logical pathway for the preparation of this compound. The described characterization techniques are essential for verifying the structure and purity of the final product. This information should serve as a valuable resource for researchers and scientists working in the fields of organic synthesis and drug discovery.
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Minnesota State University Moorhead.
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YouTube.
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Organic Syntheses.
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Erowid.
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Google Patents.
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PMC.
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Cal Poly Pomona.
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